5-Bromo-2-isopropoxybenzotrifluoride
Overview
Description
5-Bromo-2-isopropoxybenzotrifluoride is a chemical compound with the CAS Number: 914635-70-4 and a molecular weight of 283.09 . Its IUPAC name is 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene .
Synthesis Analysis
While specific synthesis routes for 5-Bromo-2-isopropoxybenzotrifluoride were not found, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis
5-Bromo-2-isopropoxybenzotrifluoride is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “5-Bromo-2-isopropoxybenzotrifluoride” is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
- Methods of Application or Experimental Procedures : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and all the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1 H-NMR, and 13 C-NMR . Molecular docking was also performed on the selected compounds having varying substitution pattern in order to understand the molecular interaction of molecules with the active site of the enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Compounds 1 (IC 50 = 37.82 ± 0.08 μM), 9 (IC 50 = 37.76 ± 0.05 μM), 12 (IC 50 = 24.96 ± 0.09 μM), 16 (IC 50 = 21.15 ± 0.08 μM) and 17 (IC 50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Especially, 17 (IC 50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQSCRGWLFFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxybenzotrifluoride |
Synthesis routes and methods I
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Synthesis routes and methods II
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